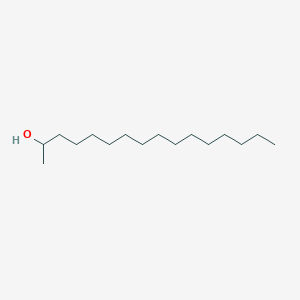

2-Hexadecanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids presents a foundation for understanding the chemical pathways to derive 2-Hexadecanol. The synthesis involved a multistep process starting from methyl(2R)-2-hydroxyhexadecanoate, leading to the creation of deuterated hexadecanoic acids with high isotopic and optical purity, which are precursors to this compound (Tulloch, 1982).

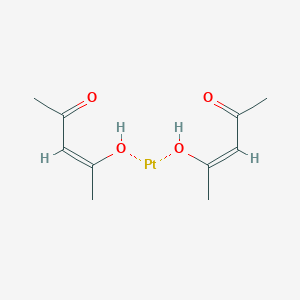

Molecular Structure Analysis

The molecular structure and organization of this compound isomers at the air/water interface have been explored, revealing the compact films formed by 1- and this compound through surface tension methods and vibrational sum frequency spectroscopy. This study showed the significant influence of the alcohol functional group's position on the molecular area and conformational order of these isomers (Can, Mago, & Walker, 2006).

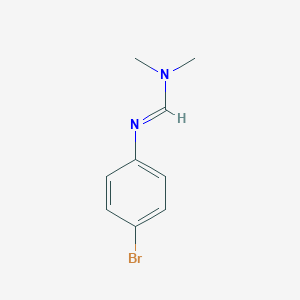

Chemical Reactions and Properties

Research into the synthesis and configurational assignment of (R) and (S)-2-bromohexadecanoic acids contributes to understanding the chemical reactivity of this compound's precursors, highlighting the diastereoselective bromination and subsequent steps to obtain the desired enantiomers, confirming their absolute configuration through chemical synthesis (Hernanz, Camps, Guerrero, & Delgado, 1995).

Physical Properties Analysis

The experimental study on the binary system between hexadecane and 1-hexadecanol provided insights into the crystal structures and phase diagram, illustrating the miscibility and solid-state behavior of 1-hexadecanol and its impact on thermal protection of liquids (Métivaud et al., 2005). Moreover, the low-temperature heat capacities and thermodynamic properties of 1-hexadecanol have been meticulously characterized, providing valuable data on its solid-liquid phase transition and enthalpy of fusion (Xing et al., 2008).

Chemical Properties Analysis

The metabolic engineering of Saccharomyces cerevisiae for improved 1-hexadecanol production showcases the chemical properties and potential biotechnological applications of this compound. By manipulating genes involved in lipid metabolism, researchers significantly enhanced the production of 1-hexadecanol, demonstrating its importance as a component in surfactants, lubricants, and other industrial products (Feng, Lian, & Zhao, 2015).

Aplicaciones Científicas De Investigación

Reducción de la evaporación del agua

El 2-Hexadecanol se ha utilizado en la reducción de la evaporación del agua de los embalses . En un estudio, se encontró que las superficies de agua recubiertas con this compound redujeron la evaporación en un 29% en condiciones experimentales, y un 23% en condiciones ambientales . Esta aplicación es particularmente útil en áreas donde la escasez de agua es un problema importante.

Recubrimiento hidrófobo

El this compound se puede usar para crear recubrimientos hidrófobos . En el mismo estudio mencionado anteriormente, el this compound se utilizó para crear un recubrimiento hidrófobo para nanopartículas de dióxido de titanio dopadas con plata . La naturaleza hidrófoba del recubrimiento condujo a una reducción en la evaporación del agua.

Propiedades antibacterianas

El estudio también encontró que las nanopartículas de dióxido de titanio dopadas con plata hidrófobas recubiertas con this compound tenían propiedades antibacterianas . Esto podría mejorar potencialmente la calidad del agua almacenada en los embalses y reducir la contaminación del agua.

Actividades fotocatalíticas

Además de sus propiedades antibacterianas, las nanopartículas de dióxido de titanio dopadas con plata hidrófobas recubiertas con this compound también exhibieron actividades fotocatalíticas . Esto significa que pueden absorber la luz y utilizar esta energía para impulsar reacciones químicas.

Supresión de la evaporación

Otro estudio encontró que el this compound se puede utilizar en la supresión de la evaporación de las superficies de agua . El estudio utilizó una emulsión de this compound y Brij-35 (un tensioactivo no iónico) para reducir la evaporación de una superficie de agua.

Propiedades termofísicas

El this compound también se estudia por sus propiedades termofísicas . Estas propiedades son importantes en varios campos, como la ingeniería química y la ciencia de los materiales.

Análisis Bioquímico

Biochemical Properties

2-Hexadecanol can interact with various enzymes, proteins, and other biomolecules. It has been demonstrated to engage with phospholipids within cell membranes, consequently influencing their structure and function

Cellular Effects

It has been suggested that it can influence cell function by altering the structure and function of cell membranes due to its interaction with phospholipids . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can interact with phospholipids in cell membranes . This interaction could potentially influence the function of these membranes, affecting processes such as signal transduction, enzyme activity, and gene expression.

Temporal Effects in Laboratory Settings

It is known that it is a stable compound under normal conditions

Metabolic Pathways

It is known that it can be produced from the reduction of palmitic acid

Subcellular Localization

Due to its lipophilic nature, it is likely to be found in lipid-rich areas of cells, such as the cell membrane

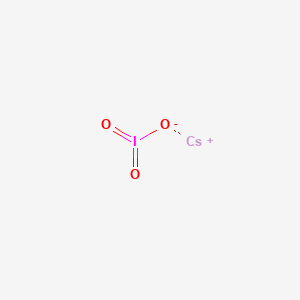

Propiedades

IUPAC Name |

hexadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRFBGMOWJEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871235 | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14852-31-4 | |

| Record name | 2-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

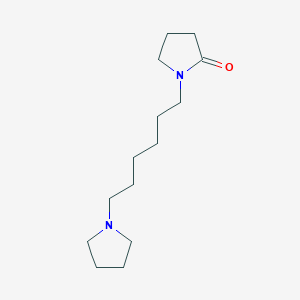

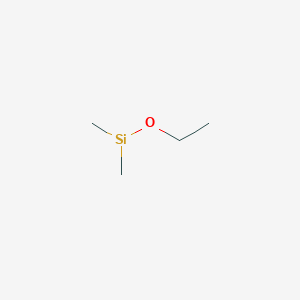

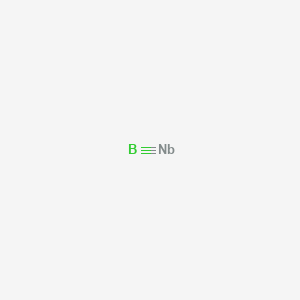

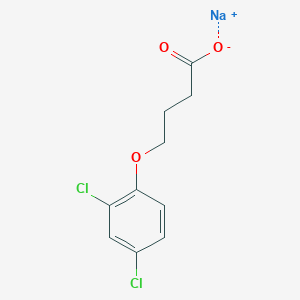

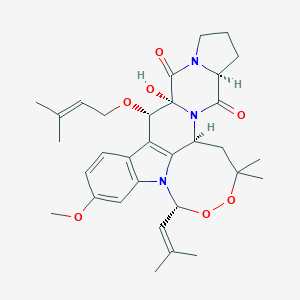

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Hexadecanol is a fatty alcohol with the molecular formula C16H34O. Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom.

A: this compound has a molecular weight of 242.45 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, vibrational sum frequency spectroscopy (VSFS) reveals information about its molecular structure and orientation within monolayer films. [] This technique highlights how the position of the hydroxyl group influences the molecule's conformation and packing behavior at the air/water interface. [, ]

A: The position of the hydroxyl group on the second carbon of this compound plays a crucial role in its packing behavior. Research indicates that at its equilibrium spreading pressure, this compound forms a tightly packed monolayer with a molecular area of 21.5 Ų/molecule. [] This suggests that the molecule primarily adopts an all-trans conformation, with the methyl group at the first carbon submerged in the water subphase. [] This conformation leads to a high degree of order within the film. [] In contrast, isomers like 3-Hexadecanol and 4-Hexadecanol form more loosely packed, expanded monolayers due to less restricted orientations of their methyl groups. []

A: Grazing incidence X-ray diffraction (GID) studies have shown that some fatty alcohols, including this compound, can exhibit disordered packing within their monolayers. [] This disorder is characterized by a distribution of alkyl chain tilt azimuths, resulting in a characteristic arc-shaped diffraction pattern. [] This phenomenon is attributed to a mismatch between the packing preferences of the alkyl chains and the head groups. [] Essentially, if the effective size of the headgroup perpendicular to the alkyl chain tilt direction exceeds a critical value, a disordered packing arrangement arises. [] This understanding helps explain the behavior of different fatty alcohols and their mixtures in monolayer formations.

A: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for identifying and quantifying this compound in various sample types. [, , , , ] This method separates compounds based on their volatility and provides information about their mass-to-charge ratio, enabling identification and quantification. [, , , , ] Additionally, vibrational sum frequency spectroscopy (VSFS) provides insights into the molecular structure and orientation of this compound within monolayer films. []

A: Yes, this compound has been detected in the peel of Litchi chinensis, a type of lychee fruit. [] This suggests a potential natural source of this compound, although its specific role within the plant remains unknown.

A: Research shows that this compound can be utilized as a binding matrix in the development of tyrosinase-based biosensors. [] Specifically, it is used in conjunction with graphite powder modified with tyrosinase to create a solid composite transducer for amperometric detection of phenol and related compounds. [] This application highlights the potential of this compound in analytical chemistry and environmental monitoring.

ANone: Several studies highlight the interactions between this compound and microorganisms:

A: While the provided research doesn't directly address the environmental impact of this compound, its presence in natural sources like Litchi chinensis [] suggests its potential release into the environment. Additionally, its use in applications like biosensors [] could lead to its presence in waste streams. Further research is crucial to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)